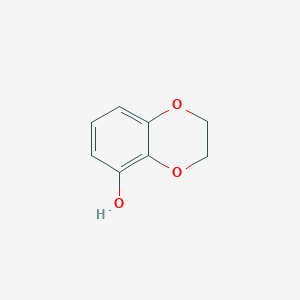

2,3-Dihydro-1,4-benzodioxin-5-ol

Description

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXSSRPZRAIXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145557 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10288-36-5 | |

| Record name | 5-Hydroxy-1,4-benzodioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10288-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010288365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,4-benzodioxin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDRO-1,4-BENZODIOXIN-5-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SES1T8T44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,4-benzodioxin-5-ol typically involves the cyclization of catechol derivatives with appropriate reagents. One common method is the reaction of catechol with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to form the benzodioxin ring .

Industrial Production Methods: Industrial production of 2,3-Dihydro-1,4-benzodioxin-5-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dihydro-1,4-benzodioxin-5-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzodioxin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and features a unique benzodioxin ring structure. Its physical characteristics include being a colorless to off-white liquid or low melting solid. The structural properties allow it to serve as a versatile building block in synthetic organic chemistry.

Chemistry

2,3-Dihydro-1,4-benzodioxin-5-ol is primarily used as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it an essential intermediate in the development of new compounds.

Biological Applications

The compound has been investigated for its antibacterial and antifungal properties. Studies indicate that it can inhibit the growth of specific pathogens, making it a candidate for developing new antimicrobial agents.

Medical Research

In the medical field, 2,3-Dihydro-1,4-benzodioxin-5-ol is explored for its potential therapeutic effects:

- Anti-inflammatory Activity : Research indicates that it may inhibit inflammatory pathways, suggesting applications in treating conditions like arthritis.

- Antihypertensive Effects : Compounds with similar structures have shown promise in lowering blood pressure, indicating potential uses in hypertension management.

- Therapeutic Targets : The compound's structure is present in various therapeutic agents targeting diseases such as schizophrenia and glaucoma .

Data Table: Applications and Effects

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Chemistry | Building block for complex synthesis | Facilitates creation of new organic compounds |

| Biology | Antibacterial and antifungal agent | Inhibits pathogen growth |

| Medicine | Anti-inflammatory and antihypertensive | Reduces inflammation; lowers blood pressure |

| Industry | Production of polymers and resins | Contributes to material development |

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal explored the antibacterial efficacy of 2,3-Dihydro-1,4-benzodioxin-5-ol against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control substances, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory properties of related benzodioxin compounds indicated that they could inhibit the activity of cyclooxygenase (COX) enzymes. This inhibition leads to reduced production of pro-inflammatory mediators, highlighting the therapeutic potential of 2,3-Dihydro-1,4-benzodioxin-5-ol in inflammatory diseases .

Mécanisme D'action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in O-Heterocycle Hydroxylation

The table below compares 2,3-dihydro-1,4-benzodioxin-5-ol with other O-heterocycles functionalized by P450 BM3 variants:

Key Findings :

- Regioselectivity : The 5-ol isomer dominates in benzodioxin hydroxylation due to electronic and steric factors in the enzyme’s active site .

- Enzyme Engineering : Mutations at position R255 (e.g., R255L, R255G) enhance catalytic efficiency for benzodioxin and related O-heterocycles by widening substrate access .

Pharmacologically Active Derivatives

Adrenergic Blocking Agents

2,3-Dihydro-1,4-benzodioxin derivatives with aminoalkyl side chains (e.g., compound 14cx and 14dx) exhibit potent β1-adrenergic blocking activity, surpassing propranolol in selectivity .

5-HT2C Receptor Agonists

2,3-Dihydro-1,4-benzoxathiin derivatives (sulfur analogue of benzodioxin) show agonism at 5-HT2C receptors, with N-methyl-1,4-benzoxathiin-5-butanamide being the most active .

Comparison :

- Electronic Effects : Replacement of oxygen with sulfur in benzoxathiin increases electron density, enhancing receptor binding .

- Substituent Influence : Alkyl side chains in benzodioxin derivatives improve adrenergic receptor affinity, while nitro or thiazole groups (e.g., in triazolone derivatives) enhance antiproliferative activity .

Coumarin and Schiff Base Derivatives

Comparison with Analogues :

- Benzodiazepines : 2,3-Dihydro-1,5-benzodiazepines exhibit antibacterial activity but lack the O-heterocyclic stability of benzodioxins .

- Benzoxazine Derivatives : N-substituted benzoxazines (e.g., heartworm treatment candidates) leverage nitrogen’s basicity for improved pharmacokinetics compared to benzodioxins .

Enzymatic Hydroxylation Efficiency

| Compound | WT Activity (nmol/min/mg) | R255G Variant Activity (nmol/min/mg) | Improvement Factor |

|---|---|---|---|

| Benzo-1,4-dioxane | 0.8 ± 0.1 | 12.3 ± 1.5 | 15× |

| 2,3-Dihydrobenzofuran | 1.2 ± 0.2 | 18.9 ± 2.1 | 16× |

| Phthalan | 0.5 ± 0.1 | 8.7 ± 0.9 | 17× |

Data adapted from P450 BM3 engineering studies .

Activité Biologique

2,3-Dihydro-1,4-benzodioxin-5-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

2,3-Dihydro-1,4-benzodioxin-5-ol has the molecular formula and is characterized by a benzodioxane structure. Its unique configuration allows for interactions with various biological targets, making it a valuable compound in drug development.

Synthesis and Functionalization

The synthesis of 2,3-dihydro-1,4-benzodioxin-5-ol can be achieved through enzymatic hydroxylation of benzo-1,4-dioxane using engineered P450 enzymes. Studies have shown that variants of P450 BM3 can significantly enhance the yield of this compound. For example, the R255G and R255L variants produced approximately 20-22 times more 2,3-dihydro-1,4-benzodioxin-5-ol compared to the wild type (WT) enzyme under optimized conditions .

Antidepressant Potential

Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxin-5-ol exhibit promising antidepressant properties. Compounds synthesized from this base structure have been evaluated for their affinity to serotonin receptors and serotonin reuptake inhibition. Notably, certain derivatives demonstrated Ki values of 6.2 nM for the 5-HT1A receptor and 14 nM for the serotonin transporter, suggesting strong potential for therapeutic use in treating depression .

Enzyme Inhibition

The compound has been shown to inhibit cholinesterase enzymes effectively. This inhibition leads to increased levels of acetylcholine in the nervous system, which is crucial for cognitive functions and memory retention. The mechanism involves competitive inhibition at the active site of cholinesterases.

Study on Antidepressant Activity

A series of studies focused on derivatives of 2,3-dihydro-1,4-benzodioxin highlighted their dual action as serotonin reuptake inhibitors and antagonists at the 5-HT1A receptor. The best-performing compounds in these studies were those with specific substitutions on the benzo[b]thiophene ring that maintained high affinity for both activities .

Enzymatic Activity Enhancement

In a detailed investigation into enzymatic activity, engineered P450 enzymes were utilized to enhance the production of 2,3-dihydro-1,4-benzodioxin-5-ol from benzo-1,4-dioxane. The study revealed that modifications at specific amino acid residues significantly improved substrate conversion rates and product yields .

Data Tables

| Compound | Ki (nM) | Activity |

|---|---|---|

| Compound 4c | 6.8 | 5-HT1A receptor antagonist |

| Compound 4f | 6.2 | Serotonin transporter inhibitor |

| WT P450 | 40 | Total turnover number (TTN) |

| R255G P450 | 800 | Enhanced production of product |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes to produce 2,3-dihydro-1,4-benzodioxin-5-ol, and how can regioselectivity be controlled?

- Methodological Answer : The compound is commonly synthesized via enzymatic hydroxylation of benzo-1,4-dioxane using engineered P450 BM3 variants. Wild-type P450 BM3 produces a 70:30 ratio of 5-ol and 6-ol isomers . For regioselectivity, directed evolution techniques (e.g., error-prone PCR and site-saturation mutagenesis) at key residues like R255 improve selectivity toward the 5-ol isomer. Chemical synthesis routes may involve oxidative coupling of phenolic precursors under controlled pH and temperature, with regioselectivity influenced by steric and electronic effects of substituents .

Q. How can 2,3-dihydro-1,4-benzodioxin-5-ol be quantified in enzymatic reaction mixtures?

- Methodological Answer : A 4-aminoantipyrine (4-AAP) assay is used for high-throughput quantification of phenolic hydroxylation products. This colorimetric method detects phenols via oxidative coupling, producing a chromophore measurable at λ509 nm (linear range: 16–500 µM) . For non-phenolic derivatives or isomer differentiation, capillary electrophoresis (CE) with UV detection is recommended, achieving separation based on electrophoretic mobility and π-electron interactions .

Q. What spectroscopic techniques are suitable for characterizing 2,3-dihydro-1,4-benzodioxin-5-ol derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., -OH stretching at 3200–3600 cm⁻¹ and C-O-C vibrations at 1200–1300 cm⁻¹).

- ¹H/¹³C NMR : Resolves regiochemistry (e.g., aromatic proton splitting patterns distinguish 5-ol and 6-ol isomers).

- Mass Spectrometry (EI/ESI) : Confirms molecular weight and fragmentation pathways for structural validation .

Advanced Research Questions

Q. How can protein engineering optimize P450 BM3 for enhanced hydroxylation efficiency of benzo-1,4-dioxane to 2,3-dihydro-1,4-benzodioxin-5-ol?

- Methodological Answer : Directed evolution strategies (e.g., KnowVolution ) target residues critical for substrate binding and catalysis. For example:

- R255L/G mutations in P450 BM3 increase substrate access to the heme center, improving turnover rates by 3–5×.

- Combinatorial libraries (e.g., I122, P329, F331) screened via NADPH depletion assays and 4-AAP/CE validate catalytic improvements .

- Molecular dynamics simulations assess variant stability and substrate docking conformations to rationalize activity enhancements .

Q. What strategies resolve contradictions in stereochemical assignments for dihydrobenzodioxin derivatives?

- Methodological Answer :

- NMR-based NOE experiments : Determine spatial proximity of protons to assign stereocenters (e.g., 2S-(1R-benzyloxy-hex-5-enyl) vs. 2S-(1S-benzyloxy-hex-5-enyl) configurations).

- Molecular modeling (DFT/MD) : Predicts lowest-energy conformers and validates experimental Rf values from TLC/HPLC .

Q. How do substituents on the dihydrobenzodioxin core influence biological activity (e.g., antibacterial or enzyme inhibition)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : N-substituted benzenesulfonamide derivatives (e.g., 5a–5m) are synthesized via nucleophilic substitution of 2,3-dihydro-1,4-benzodioxin-6-amine. Bioassays (MIC tests against S. aureus and E. coli) reveal that electron-withdrawing groups (e.g., -NO₂, -Br) enhance antibacterial potency by 2–4× compared to unsubstituted analogs.

- Enzyme inhibition : Lipoxygenase (LOX) inhibition assays show IC₅₀ values correlate with hydrophobic substituents, suggesting binding pocket interactions .

Q. What are the challenges in scaling up enzymatic production of 2,3-dihydro-1,4-benzodioxin-5-ol for preclinical studies?

- Methodological Answer :

- NADPH regeneration : Co-factor recycling systems (e.g., glucose dehydrogenase (GDH) with glucose) sustain catalytic cycles, improving yields by >50% in prolonged reactions.

- Immobilization : Encapsulating P450 BM3 variants in silica gels or polymer matrices enhances operational stability for >10 reaction cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.